molecular formula C10H25NOSi B148422 4-((Tert-butyldimethylsilyl)oxy)butan-1-amine CAS No. 245660-15-5

4-((Tert-butyldimethylsilyl)oxy)butan-1-amine

Cat. No. B148422
CAS RN: 245660-15-5
M. Wt: 203.4 g/mol
InChI Key: DVHRNKRBIRBDTE-UHFFFAOYSA-N
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Description

“4-((Tert-butyldimethylsilyl)oxy)butan-1-amine” is a chemical compound with the CAS Number: 245660-15-5 . It is also known as "4-{[tert-butyl(dimethyl)silyl]oxy}-1-butanamine" . It is used as a reactant for the synthesis of various racemic and biotinylation of azamacrocycles .


Molecular Structure Analysis

The molecular formula of this compound is C10H25NOSi . The InChI Code is 1S/C10H25NOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9,11H2,1-5H3 . The molecular weight is 203.4 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis of Racemic Compounds

“4-((Tert-butyldimethylsilyl)oxy)butan-1-amine” is used as a reactant in the synthesis of various racemic compounds . Racemic compounds are mixtures of two enantiomers, which are molecules that are mirror images of each other. This process is crucial in the field of pharmaceuticals, where the biological activity of a molecule can depend on its specific orientation.

Biotinylation of Azamacrocycles

This compound is also used for the biotinylation of azamacrocycles . Biotinylation is a process where biotin is attached to proteins and other macromolecules. This process is often used in various biological techniques such as immunoassays, cell sorting, and protein purification.

Synthesis of (+)-Ambruticin

It’s used as an important reagent in the total synthesis of (+)-ambruticin . Ambruticin is a polyketide natural product with antifungal properties.

Synthesis of (−)-Laulimalide

This compound plays a role in the synthesis of (−)-laulimalide . Laulimalide is a marine natural product that has been found to have potent microtubule-stabilizing activity, making it a potential candidate for the development of cancer therapeutics.

Synthesis of (−)-Salinosporamide A

“4-((Tert-butyldimethylsilyl)oxy)butan-1-amine” is used in the synthesis of (−)-salinosporamide A . Salinosporamide A is a potent proteasome inhibitor and is currently being investigated as a potential anti-cancer drug.

Synthesis of (+)-Leucascandrolide A

This compound is also used in the synthesis of (+)-leucascandrolide A . Leucascandrolide A is a natural product derived from marine sources and has been found to have potent cytotoxic activity.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H227 . Precautionary statements include P501-P210-P264-P280-P302+P352-P370+P378-P337+P313-P305+P351+P338-P362+P364-P332+P313-P403+P235 .

properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHRNKRBIRBDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Tert-butyldimethylsilyl)oxy)butan-1-amine

Synthesis routes and methods

Procedure details

In a manner similar to that in Reference Example 1, 4-amino-1-butanol was reacted with tert-butyldimethylsilyl chloride in the presence of imidazole to give 4-(tert-butyldimethylsilyloxy)-1-butylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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